L-775,606

Description

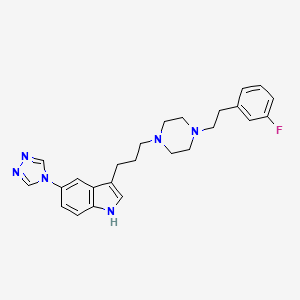

This compound features a 1H-indole core substituted at position 3 with a propyl-linked piperazine group bearing a 2-(3-fluorophenyl)ethyl moiety. Position 5 of the indole is functionalized with a 1,2,4-triazol-4-yl group. Synthesized via tandem hydroformylation/Fischer indolization, it achieved a moderate yield of 51% (). The molecular weight is estimated at ~432 Da based on analogous structures ().

Properties

CAS No. |

188400-51-3 |

|---|---|

Molecular Formula |

C25H29FN6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole |

InChI |

InChI=1S/C25H29FN6/c26-22-5-1-3-20(15-22)8-10-31-13-11-30(12-14-31)9-2-4-21-17-27-25-7-6-23(16-24(21)25)32-18-28-29-19-32/h1,3,5-7,15-19,27H,2,4,8-14H2 |

InChI Key |

ZUTQCPBDRJBADG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCC2=CNC3=C2C=C(C=C3)N4C=NN=C4)CCC5=CC(=CC=C5)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl)-4-(2-(3-fluorophenyl)ethyl)piperazine 1-TIP-4-FEP L-775,606 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most widely utilized approaches for preparing indole derivatives. This reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which subsequently undergoes a-sigmatropic rearrangement followed by cyclization to yield the indole product. This method offers versatility for introducing specific substituents at defined positions of the indole ring system.

Aniline and Ethylene Glycol Approach

A process for preparing indole from aniline and ethylene glycol has been reported using specialized catalytic systems. This method involves the following reaction:

C6H5NH2 + HOCH2CH2OH → C8H7N + 2H2O + H2

The process employs:

- Catalysts containing sulfides or selenides of elements including Pd, Pt, Cr, Fe, Ni, Co, Zn, Mo, Cd, and W

- Gas-phase reaction conditions at temperatures between 200-600°C

- Controlled feed ratios with aniline at 1.0-5.0 moles per mole of ethylene glycol

The reaction system involves feeding ethylene glycol in portions along the flow direction of the reaction gas passing through a catalyst bed. This approach helps maintain uniform ethylene glycol concentration throughout the catalyst bed and prevents localized heat spots.

Copper-Catalyzed Three-Component Coupling

An efficient three-component coupling reaction has been developed for synthesizing 3-aminoindoline and 3-aminoindole derivatives. This cascade transformation involves:

- Copper-catalyzed coupling between 2-aminobenzaldehyde, secondary amine, and alkyne

- Formation of a propargylamine intermediate

- Cyclization into the indoline core

- Base-mediated isomerization to the indole

This approach could potentially be adapted for introducing functionalization at the 3-position of the indole, which is pertinent to the target compound.

Side Chain Functionalization Strategies

Indole 3-Position Functionalization

The attachment of the 3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl chain at the indole 3-position requires selective functionalization strategies. Several methodologies may be applicable:

- Metal-catalyzed C-H activation and functionalization of the indole 3-position

- Installation of an appropriate functional handle at the 3-position during indole formation

- Electrophilic substitution reactions, leveraging the nucleophilic character of the indole 3-position

Research indicates that "metal-catalyzed approaches for the synthesis of privileged 2- and 3-functionalized indoles" include methodologies based on "Fischer indole synthesis, cycloaddition reaction, C-H activation reaction, and coupling reactions".

Piperazine Incorporation and Functionalization

The incorporation of the piperazine moiety and subsequent attachment of the 2-(3-fluorophenyl)ethyl group presents another synthetic challenge. Potential strategies include:

- Nucleophilic substitution reactions between a 3-(3-halopropyl)indole derivative and piperazine

- Reductive amination approaches for attaching the fluorophenylethyl group to the piperazine

- Sequential alkylation of piperazine with appropriate electrophiles

Table 2: Comparative Analysis of Structurally Related Compounds

The structural similarities among these compounds suggest that similar synthetic approaches might be applicable with appropriate modifications to account for the specific substitution patterns.

Proposed Synthetic Routes

Based on the available information and synthetic principles, several potential synthetic routes to 3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole can be proposed.

Linear Synthetic Approach

A linear synthetic approach might proceed as follows:

- Synthesis of appropriately substituted indole core with functionality at the 5-position

- Introduction of the triazole moiety at the 5-position

- Functionalization of the indole 3-position with a propyl chain bearing a leaving group

- Nucleophilic substitution with piperazine

- Alkylation of the remaining piperazine nitrogen with a 2-(3-fluorophenyl)ethyl electrophile

Convergent Synthetic Approach

A more efficient convergent approach might involve:

- Separate preparation of 5-(1,2,4-triazol-4-yl)-1H-indole

- Preparation of 1-[2-(3-fluorophenyl)ethyl]piperazine

- Functionalization of the indole 3-position

- Coupling of these fragments to assemble the final structure

Table 3: Key Intermediate Synthesis Considerations

| Intermediate | Synthetic Challenge | Potential Solution |

|---|---|---|

| 5-(1,2,4-triazol-4-yl)-1H-indole | Regioselective attachment of triazole | Metal-catalyzed coupling or step-wise construction |

| 3-(3-halopropyl)-5-(1,2,4-triazol-4-yl)-1H-indole | Selective 3-position functionalization | Utilize indole C3 nucleophilicity or directed metalation |

| 1-[2-(3-fluorophenyl)ethyl]piperazine | Mono-alkylation of piperazine | Protection/deprotection strategy or controlled stoichiometry |

Analytical Methods for Characterization

The characterization of 3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole would typically employ multiple analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR for proton environments

- ¹³C-NMR for carbon environments

- ¹⁹F-NMR for fluorine analysis

- 2D techniques (COSY, HSQC, HMBC) for structural confirmation

Mass Spectrometry:

Infrared Spectroscopy:

- Identification of characteristic functional groups

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

- Purity assessment

- Comparison with reference standards when available

Thin-Layer Chromatography (TLC):

- Reaction monitoring

- Purification guidance

Physical Property Determination

- Melting Point Analysis

- Solubility Profile Assessment:

- Important for pharmaceutical applications

- Relevant for purification strategy development

Purification Methodologies

Effective purification strategies are essential for obtaining high-purity 3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole. Several approaches may be considered:

Crystallization Techniques

Drawing from crystallization principles described for other compounds, potential approaches include:

Solvent selection: Testing various solvents or solvent mixtures including:

- Alcohols (methanol, ethanol, isopropanol)

- Water/alcohol mixtures

- Ethyl acetate

- Acetone

Crystallization methods:

- Cooling crystallization

- Anti-solvent addition

- Evaporation

- Seed crystal introduction

As noted for other compounds, "the formed crystals are a consequence of the kinetic and thermodynamic properties of the crystallization process".

Chromatographic Purification

Column chromatography using appropriate stationary phases and solvent systems would be valuable for final purification steps. For related indole compounds, "absorption chromatography resulting in a solution of 0.6 wt. % indole in ethanol" has been described.

Pharmacological Significance and Applications

The importance of 3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole (L-775,606) derives from its selective 5-HT1D receptor agonist activity. Experimental studies have investigated "the vasoconstrictor effects of this compound on human isolated coronary artery with those of 5-HT and sumatriptan", indicating potential therapeutic applications in conditions involving vascular regulation.

The compound has been identified as a "triptamine-based pharmaceutical 5-HT1D agonist", highlighting its structural relationship to naturally occurring tryptamine derivatives while offering enhanced receptor selectivity through strategic molecular modifications.

Chemical Reactions Analysis

Types of Reactions

L-775606 undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Electrophilic substitution reactions are possible due to the presence of the indole ring structure.

Common Reagents and Conditions

Oxidation: Common reagents include flavin-containing monooxygenases and cytochrome P450 enzymes.

Substitution: Electrophilic reagents can be used to introduce various substituents onto the indole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxygenated metabolites .

Scientific Research Applications

L-775606 has several scientific research applications:

Mechanism of Action

L-775606 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1D receptor. This activation leads to a series of intracellular signaling events that result in vasoconstriction, particularly in the coronary arteries . The compound’s selectivity for the 5-hydroxytryptamine 1D receptor over other receptor subtypes makes it a valuable tool for studying the specific pathways involved in 5-hydroxytryptamine signaling .

Comparison with Similar Compounds

Structural Analog: L775,606

Compound : 1-[2-(3-Fluorophenyl)ethyl]-4-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperazine

Key Differences :

- Substitution Pattern : L775,606 lacks the propyl spacer between the piperazine and indole, directly linking the piperazine to the indole’s position 3.

- Pharmacology : Exhibits moderate affinity for 5-HT(1B) receptors (pKi 6.4), significantly lower than high-affinity ligands like L694,247 (pKi 10.4) ().

- Molecular Weight : ~430–450 Da (inferred from ).

Ureido-Thiazole Derivatives (Compounds 10a–10c)

Examples :

- 10a : Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

- 10b : Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

Key Differences : - Core Structure : Thiazole ring replaces indole, with ureido substituents on the phenyl group.

- Molecular Weights : 498.2–548.2 Da (higher than the target compound due to thiazole and ureido groups) ().

- Synthetic Yields : 87.7–90.4%, indicating optimized synthetic routes compared to the target compound’s 51% yield ( vs. 5).

Nefazodone Hydrochloride

Compound: 1-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-3-ethyl-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5(4H)-one hydrochloride Key Differences:

Comparative Data Table

Structural and Functional Insights

- Piperazine Modifications: Fluorophenyl substitution (target compound vs.

- Heterocyclic Core : Indole-triazole systems (target compound) may offer better metabolic stability than thiazole-ureido derivatives ().

- Synthetic Challenges : Lower yield of the target compound (51%) vs. 87–90% for 10a–10c suggests opportunities for route optimization ().

Biological Activity

The compound 3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole is a synthetic molecule that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C25H29FN6

- Molecular Weight : 432.5364 g/mol

- Stereochemistry : Achiral

- InChIKey : ZUTQCPBDRJBADG-UHFFFAOYSA-N

The structure of the compound features a triazole ring and a piperazine moiety, which are often associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The specific activity of the compound has not been extensively documented; however, its structural analogs suggest potential efficacy against a range of microbial pathogens.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Triazole Moiety : Known to interfere with fungal cell wall synthesis and exhibit antifungal properties.

- Piperazine Ring : Often associated with neuropharmacological effects, potentially modulating neurotransmitter systems.

Case Study 1: Antimicrobial Evaluation

A study evaluating various triazole derivatives reported that compounds with similar structural features showed minimum inhibitory concentrations (MIC) as low as 0.78 μM against resistant bacterial strains . This suggests that the compound could possess comparable antimicrobial efficacy.

Case Study 2: Anticancer Activity

In a comparative analysis of indole derivatives, one study found that certain compounds demonstrated significant cytotoxic effects on cancer cells with IC50 values ranging from 1.9 to 3.23 µg/mL . The potential for this compound to exhibit similar anticancer activity warrants further investigation.

Q & A

Q. What are the common synthetic routes for preparing 3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperazine-ethylphenyl intermediate via nucleophilic substitution or alkylation under basic conditions (e.g., triethylamine in DMF or chloroform) .

- Step 2 : Coupling the intermediate to the indole-triazole core using a propyl linker. Reaction conditions (e.g., temperature control at 60–80°C, solvent choice like DCM/THF) are critical for yield optimization .

- Step 3 : Purification via column chromatography or recrystallization, with monitoring by TLC or HPLC .

Q. Which analytical techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons in the indole, triazole, and piperazine moieties. For example, the 3-fluorophenyl group shows distinct -NMR signals .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H] peaks).

- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between triazole N-H and fluorophenyl groups) using SHELX programs .

Q. How is the compound screened for initial pharmacological activity?

- In vitro receptor binding assays : Test affinity for serotonin receptors (e.g., 5-HT) using radioligand displacement (e.g., -5-HT) .

- Enzyme inhibition studies : Evaluate triazole-mediated interactions with cytochrome P450 isoforms .

- Cellular assays : Assess cytotoxicity in cancer lines (e.g., HepG2) with IC calculations .

Advanced Research Questions

Q. How can contradictory data in receptor binding studies be resolved?

Contradictions may arise from:

- Receptor subtype selectivity : Use siRNA knockdown or knockout models to isolate 5-HT vs. off-target effects (e.g., 5-HT) .

- pH-dependent binding : Adjust assay buffers to mimic physiological pH (6.8–7.4), as fluorination lowers the compound’s pKa, altering protonation states .

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to differentiate noise from true binding variations .

Q. What strategies optimize the pharmacokinetic profile of this compound?

- Fluorine incorporation : Reduces basicity (pKa) of the piperazine nitrogen, enhancing oral absorption by minimizing protonation in the gastrointestinal tract .

- Linker modification : Replace the propyl chain with a polyethylene glycol (PEG) spacer to improve solubility without sacrificing receptor affinity .

- Prodrug design : Mask the triazole group with ester prodrugs to enhance bioavailability, followed by enzymatic cleavage in vivo .

Q. How do intermolecular interactions influence crystallographic data interpretation?

- Hydrogen bonding networks : Use SHELXL to model interactions (e.g., indole N-H···O=C in adjacent molecules), which affect crystal packing and stability .

- Halogen interactions : The 3-fluorophenyl group participates in C-F···π interactions, resolved via Hirshfeld surface analysis .

- Disorder modeling : Address positional disorder in the piperazine ring using restraints (ISOR, DELU) in refinement .

Q. What computational methods validate the compound’s binding mode to biological targets?

- Molecular docking : Use AutoDock Vina to predict interactions with 5-HT receptors, focusing on the triazole’s role in hydrogen bonding .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) to assess fluorophenyl group flexibility .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., piperazine vs. piperidine substitutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.